6-Methoxy-4-(trifluoromethyl)nicotinaldehyde

Description

The exact mass of the compound 6-Methoxy-4-(trifluoromethyl)nicotinaldehyde is 205.03506292 g/mol and the complexity rating of the compound is 207. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Methoxy-4-(trifluoromethyl)nicotinaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxy-4-(trifluoromethyl)nicotinaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

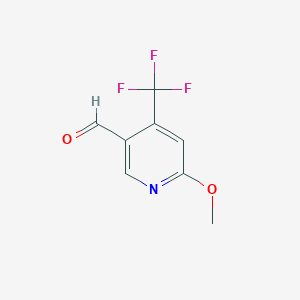

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-4-(trifluoromethyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-14-7-2-6(8(9,10)11)5(4-13)3-12-7/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFCSTKUBEISMAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)C(F)(F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201211567 | |

| Record name | 6-Methoxy-4-(trifluoromethyl)-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201211567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005171-85-6 | |

| Record name | 6-Methoxy-4-(trifluoromethyl)-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1005171-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-4-(trifluoromethyl)-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201211567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Beyond the Identifier: Structural Validation and Synthetic Utility of 6-Methoxy-4-(trifluoromethyl)nicotinaldehyde

Core Directive & Executive Summary

In the high-stakes arena of drug discovery, the trifluoromethyl (

This guide addresses 6-Methoxy-4-(trifluoromethyl)nicotinaldehyde , a scaffold critical for synthesizing kinase inhibitors and agrochemicals. We move beyond a simple database lookup to provide a structural validation protocol , a causal synthetic workflow , and isomer disambiguation strategies to ensure your starting material is chemically authentic.

The Critical Identifier

| Attribute | Detail |

| Target Molecule | 6-Methoxy-4-(trifluoromethyl)nicotinaldehyde |

| CAS Number | 1005171-85-6 |

| Molecular Formula | |

| Molecular Weight | 205.13 g/mol |

| MDL Number | MFCD18258322 |

| Key Precursor | 6-Chloro-4-(trifluoromethyl)nicotinaldehyde (CAS 1005171-96-9) |

Structural Disambiguation: The Isomer Trap

The primary risk when sourcing this compound is regioisomer confusion . Vendors often mislabel trifluoromethyl-pyridine derivatives due to the similarity in IUPAC numbering when substituents change priority.

The "4 vs. 5 vs. 6" Rule

You must verify the position of the

-

Target (CAS 1005171-85-6):

at C4, -

Common Imposter 1 (CAS 1211519-38-8): 6-Methoxy-5 -(trifluoromethyl)nicotinaldehyde.

-

Common Imposter 2 (CAS 1196153-81-7): 4 -Methoxy-6-(trifluoromethyl)nicotinaldehyde.

Visualization: Isomer Validation Logic

The following decision tree illustrates the logic required to validate the structure using NMR and database cross-referencing.

Caption: Logical flow for distinguishing the target 4-CF3/6-OMe isomer from common regioisomers using NMR signatures.

Synthetic Pathway & Causality[3]

If commercial stock is unavailable or of dubious purity, the synthesis of CAS 1005171-85-6 is best approached via Nucleophilic Aromatic Substitution (

The Precursor Strategy

The most reliable route utilizes 6-Chloro-4-(trifluoromethyl)nicotinaldehyde (CAS 1005171-96-9) .

-

Why this works: The pyridine ring is electron-deficient. The presence of the electron-withdrawing

group at position 4 and the aldehyde at position 3 significantly activates the chlorine at position 6 (ortho to nitrogen) toward nucleophilic attack by methoxide.

Experimental Protocol: Methoxylation

Reaction:

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 6-Chloro-4-(trifluoromethyl)nicotinaldehyde (1.0 eq) in anhydrous Methanol (0.2 M concentration).

-

Reagent Addition: Cool the solution to

using an ice bath. Dropwise add a solution of Sodium Methoxide (NaOMe, 1.1 eq, 25% wt in MeOH).-

Causality: Low temperature prevents side reactions such as attack on the aldehyde (Cannizzaro or hemiacetal formation) or over-reaction.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.

-

Endpoint: Disappearance of the chloro-precursor (

) and appearance of the product (

-

-

Quench & Workup:

-

Quench with saturated aqueous

. -

Remove excess methanol under reduced pressure.

-

Extract aqueous residue with Ethyl Acetate (3x).

-

Wash combined organics with brine, dry over

, and concentrate.[1]

-

-

Purification: Flash column chromatography on silica gel. Elute with a gradient of 0-20% EtOAc in Hexanes.

Synthetic Workflow Diagram

Caption: S_NAr mechanism converting the chloro-precursor to the target methoxy-aldehyde.

Analytical Fingerprinting

To validate your material, compare analytical data against these expected values.

| Technique | Expected Signal / Characteristic |

| Single peak around | |

| MS (ESI+) | |

| IR (ATR) |

Strategic Application in Drug Discovery

Why choose this scaffold? The 6-Methoxy-4-(trifluoromethyl)nicotinaldehyde offers a unique triad of properties for MedChem campaigns:

-

Metabolic Blocking: The

group at position 4 blocks metabolic oxidation at a typically vulnerable position on the pyridine ring. -

Lipophilicity Modulation: The

group increases -

Chemical Reactivity: The aldehyde is a versatile "warhead" for:

-

Reductive Amination: To form amine-linked libraries.

-

Wittig/Horner-Wadsworth-Emmons: To extend the carbon chain.

-

Heterocyclization: Condensation with hydrazines/amidines to form fused bicyclic systems (e.g., pyrido[2,3-d]pyrimidines).

-

References

-

Sigma-Aldrich (Merck KGaA). Product Detail: 6-Methoxy-4-(trifluoromethyl)nicotinaldehyde (CAS 1005171-85-6). Retrieved from

-

ChemScene. 6-Chloro-4-(trifluoromethyl)nicotinaldehyde (CAS 1005171-96-9) Product Data. Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 4-(Trifluoromethyl)nicotinic acid (Parent Acid). Retrieved from

- Schlosser, M. (2006). The "Magic" Methyl Group: Virtues and Limitations. Journal of Medicinal Chemistry. (Contextual grounding for CF3 utility).

-

SynBlock. Isomer Data: 4-Methoxy-6-(trifluoromethyl)nicotinaldehyde (CAS 1196153-81-7). Retrieved from

Sources

An In-depth Technical Guide to 6-Methoxy-4-(trifluoromethyl)pyridine-3-carbaldehyde

This guide provides a comprehensive technical overview of 6-Methoxy-4-(trifluoromethyl)pyridine-3-carbaldehyde, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, physicochemical properties, synthesis, reactivity, and applications, with a focus on the scientific rationale behind its use.

Compound Identification and Properties

IUPAC Name and Synonyms

The correct IUPAC name for this compound is 6-Methoxy-4-(trifluoromethyl)pyridine-3-carbaldehyde . It is also commonly known by its synonym, 6-Methoxy-4-(trifluoromethyl)nicotinaldehyde [1]. The CAS Registry Number is 1005171-85-6 [1].

Chemical Structure and Properties

The structure of 6-Methoxy-4-(trifluoromethyl)pyridine-3-carbaldehyde is characterized by a pyridine ring substituted with a methoxy group at the 6-position, a trifluoromethyl group at the 4-position, and a carbaldehyde (formyl) group at the 3-position.

Table 1: Physicochemical Properties of 6-Methoxy-4-(trifluoromethyl)pyridine-3-carbaldehyde

| Property | Value | Source |

| Molecular Formula | C₈H₆F₃NO₂ | [1] |

| Molecular Weight | 205.14 g/mol | [1] |

| Physical Form | Liquid or solid | [1] |

| Storage Temperature | 2-8°C under an inert atmosphere | [1] |

The presence of the trifluoromethyl group significantly influences the molecule's properties. The -CF₃ group is a strong electron-withdrawing group, which can enhance the lipophilicity and metabolic stability of drug candidates[2]. This strategic incorporation of fluorine is a common practice in medicinal chemistry to improve the pharmacokinetic profile of bioactive molecules[2][3].

Synthesis and Reactivity

Synthetic Approaches

One potential synthetic pathway could involve a multi-step sequence starting from a commercially available substituted pyridine. A possible retrosynthetic analysis is outlined below:

Caption: Retrosynthetic analysis of 6-Methoxy-4-(trifluoromethyl)pyridine-3-carbaldehyde.

A general experimental workflow for the synthesis of nicotinaldehyde derivatives often involves the following key steps:

Experimental Protocol: General Synthesis of a Substituted Nicotinaldehyde

-

Preparation of the Pyridine Core: The synthesis would likely commence with a pyridine derivative already containing some of the desired substituents.

-

Introduction of the Trifluoromethyl Group: If not already present, the trifluoromethyl group can be introduced via various trifluoromethylation reagents.

-

Introduction of the Methoxy Group: The methoxy group can be introduced via nucleophilic aromatic substitution of a suitable leaving group (e.g., a halogen) with sodium methoxide.

-

Formylation: The final step would be the introduction of the aldehyde group at the 3-position. This can be achieved through methods such as ortho-lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF), or through a Vilsmeier-Haack reaction on an activated pyridine ring.

Reactivity Profile

The reactivity of 6-Methoxy-4-(trifluoromethyl)pyridine-3-carbaldehyde is primarily dictated by the aldehyde functional group and the electron-deficient nature of the substituted pyridine ring.

-

Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can undergo a wide range of reactions, including reductive amination, Wittig reactions, and condensations to form various heterocyclic systems.

-

Pyridine Ring: The presence of the electron-withdrawing trifluoromethyl group deactivates the pyridine ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to the trifluoromethyl group, should a suitable leaving group be present.

Spectroscopic Characterization

While experimental spectra for 6-Methoxy-4-(trifluoromethyl)pyridine-3-carbaldehyde are not available in the provided search results, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - A singlet for the aldehyde proton (CHO) in the region of 9-10 ppm. - A singlet for the methoxy group protons (OCH₃) around 4 ppm. - Two singlets or doublets for the aromatic protons on the pyridine ring. |

| ¹³C NMR | - A signal for the carbonyl carbon of the aldehyde in the downfield region (around 190 ppm). - A quartet for the trifluoromethyl carbon due to coupling with fluorine. - Signals for the aromatic carbons, with their chemical shifts influenced by the substituents. - A signal for the methoxy carbon around 55-60 ppm. |

| FTIR | - A strong C=O stretching vibration for the aldehyde group around 1700 cm⁻¹. - C-H stretching vibrations for the aromatic and methoxy groups. - C-F stretching vibrations, typically strong and in the region of 1100-1300 cm⁻¹. - C-O stretching vibrations for the methoxy group. |

| Mass Spec | - A molecular ion peak corresponding to the molecular weight of 205.14. - Fragmentation patterns characteristic of the loss of CO, OCH₃, and CF₃ groups. |

Role in Medicinal Chemistry and Drug Development

Trifluoromethyl-substituted pyridines are crucial scaffolds in modern drug discovery[3][4][5]. The unique properties imparted by the trifluoromethyl group, such as increased metabolic stability and enhanced binding affinity, make them highly desirable moieties in pharmaceutical candidates[2].

6-Methoxy-4-(trifluoromethyl)pyridine-3-carbaldehyde serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The aldehyde functionality provides a convenient handle for elaboration into a wide array of functional groups and heterocyclic systems, which are prevalent in biologically active compounds.

Caption: Synthetic utility of the aldehyde group in drug discovery.

The combination of the pyridine core, a known pharmacophore, with the beneficial properties of the methoxy and trifluoromethyl groups makes this aldehyde a valuable starting material for the development of new therapeutic agents across various disease areas.

Safety and Handling

6-Methoxy-4-(trifluoromethyl)pyridine-3-carbaldehyde should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Based on the available safety data, the compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

6-Methoxy-4-(trifluoromethyl)pyridine-3-carbaldehyde is a strategically important building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its unique combination of a reactive aldehyde handle and a pyridine ring functionalized with metabolically stabilizing and lipophilicity-enhancing groups makes it a valuable tool for medicinal chemists. A thorough understanding of its synthesis, reactivity, and properties is crucial for its effective utilization in the development of next-generation therapeutic agents.

References

-

Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved February 15, 2026, from [Link]

-

The Role of Trifluoromethylated Pyridines in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 15, 2026, from [Link]

-

Ishikawa, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 127-141. [Link]

-

Mejías, M., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5584. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2017). ResearchGate. Retrieved February 15, 2026, from [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2020). MDPI. Retrieved February 15, 2026, from [Link]

-

13C NMR Spectrum (PHY0032058) - PhytoBank. (n.d.). Retrieved February 15, 2026, from [Link]

-

TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra. (2016, February 23). United States Environmental Protection Agency. Retrieved February 15, 2026, from [Link]

-

1H NMR Spectrum (PHY0073462) - PhytoBank. (n.d.). Retrieved February 15, 2026, from [Link]

Sources

- 1. 6-Methoxy-4-(trifluoromethyl)nicotinaldehyde | 1005171-85-6 [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile of 6-Methoxy-4-(trifluoromethyl)nicotinaldehyde

The following technical guide details the solubility profile, physicochemical characteristics, and handling protocols for 6-Methoxy-4-(trifluoromethyl)nicotinaldehyde .

Executive Summary & Chemical Identity

6-Methoxy-4-(trifluoromethyl)nicotinaldehyde is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates. Its solubility behavior is governed by the interplay between its lipophilic trifluoromethyl (

-

IUPAC Name: 6-Methoxy-4-(trifluoromethyl)pyridine-3-carbaldehyde

-

CAS Number: 1005171-85-6

-

Molecular Formula:

-

Molecular Weight: 205.13 g/mol

-

Physical State: Typically a low-melting solid or viscous oil (depending on purity and polymorph).

Physicochemical Basis of Solubility

To understand the solvent compatibility of this compound, one must analyze its electronic and steric features.

Structural Analysis

-

Lipophilic Domain: The 4-trifluoromethyl group significantly increases lipophilicity and decreases water solubility. The 6-methoxy group adds electron density to the ring but remains largely hydrophobic.

-

Polar Domain: The pyridine nitrogen (H-bond acceptor) and the aldehyde carbonyl (dipole moment) provide sites for interaction with polar aprotic solvents.

-

Reactivity Warning: As a nicotinaldehyde derivative, the aldehyde moiety is susceptible to oxidation (to carboxylic acid) or hemiacetal formation in primary alcohols.

Predicted Solubility Landscape

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent | High compatibility with the lipophilic |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole interactions with the pyridine core; suitable for nucleophilic substitution reactions. |

| Esters/Ethers | Ethyl Acetate, THF, 1,4-Dioxane | Good to High | General solubility for organic synthesis; THF coordinates well with the pyridine nitrogen. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | Soluble, but potential for reversible hemiacetal formation. Use with caution in storage. |

| Aliphatic Hydrocarbons | Hexanes, Heptane, Pentane | Low/Poor | The polar aldehyde/pyridine core resists dissolution in pure aliphatics. Used as anti-solvents.[1] |

| Aqueous Media | Water, PBS | Insoluble | The hydrophobic |

Experimental Protocols

Protocol A: Determination of Saturation Solubility (Shake-Flask Method)

Objective: To determine the precise solubility limit (mg/mL) in a specific solvent for process optimization.

-

Preparation: Weigh approximately 50 mg of the compound into a 4 mL glass vial.

-

Solvent Addition: Add the target solvent in 100 µL increments at Room Temperature (25°C).

-

Agitation: Vortex for 30 seconds after each addition.

-

Visual Inspection: Check for clarity. If solid persists, sonicate for 5 minutes.

-

Equilibration: If the solid does not dissolve after 1 mL total solvent, add excess solid, cap the vial, and shake at 25°C for 24 hours.

-

Quantification: Filter the supernatant (0.45 µm PTFE filter) and analyze via HPLC-UV (254 nm) against a standard curve.

Protocol B: Recrystallization Strategy

Objective: Purification of crude material.

-

Preferred Solvent System: Ethyl Acetate / Hexanes (or Heptane).

-

Method:

-

Dissolve the crude solid in the minimum amount of hot Ethyl Acetate (approx. 50-60°C).

-

Slowly add Hexanes dropwise until persistent turbidity is observed.

-

Add a few drops of Ethyl Acetate to clear the solution.

-

Allow to cool slowly to Room Temperature, then to 4°C.

-

Visualization of Solubility Workflow

The following diagram illustrates the decision logic for selecting a solvent based on the intended application (Synthesis, Analysis, or Purification).

Figure 1: Decision matrix for solvent selection based on experimental intent.

Handling & Stability Considerations

-

Oxidation Risk: Aldehydes are prone to air oxidation. Store under an inert atmosphere (Nitrogen or Argon) at 2–8°C.

-

Solvent Reactivity: Avoid storing in primary amines or alcohols for extended periods without buffering, as Schiff bases or acetals may form.

-

Safety: The compound is classified as an irritant. Handle in a fume hood using standard PPE (nitrile gloves, safety glasses).

References

-

PubChem. Compound Summary for C8H6F3NO2 (Related Pyridine Aldehydes). [Link]

Sources

Price and availability of 6-Methoxy-4-(trifluoromethyl)nicotinaldehyde

CAS: 1005171-85-6 Formula: C8H6F3NO2 Molecular Weight: 205.13 g/mol

Part 1: Executive Summary & Strategic Utility

In the landscape of modern medicinal chemistry, 6-Methoxy-4-(trifluoromethyl)nicotinaldehyde represents a high-value "scaffold-hopping" intermediate. Its structural uniqueness lies in the specific substitution pattern of the pyridine ring:

-

C3-Aldehyde: A versatile electrophilic handle for reductive aminations, condensations, and Wittig reactions.

-

C4-Trifluoromethyl: Provides metabolic blockage at a typically labile position, increases lipophilicity (

), and modulates the pKa of the pyridine nitrogen. -

C6-Methoxy: Acts as a hydrogen bond acceptor and a potential metabolic soft spot that can be tuned (e.g., demethylation to the pyridone).

This compound is primarily utilized in the synthesis of kinase inhibitors and GPCR modulators , where the electron-deficient pyridine ring serves as a bioisostere for phenyl or pyrimidine rings, improving potency and pharmacokinetic profiles.

Part 2: Chemical Profile & Technical Specifications

| Property | Specification | Technical Note |

| Appearance | White to pale yellow solid/oil | Low melting point; may exist as a supercooled liquid. |

| Purity (HPLC) | Aldehydes are prone to aerobic oxidation to the carboxylic acid. | |

| Distinct singlet indicating the CF | ||

| Solubility | DCM, THF, MeOH, DMSO | Lipophilic; poor solubility in water. |

| Stability | Air-sensitive (Oxidation) | Critical: Store under inert atmosphere (Argon/N |

Part 3: Market Analysis – Price & Availability

Current Market Status: Tier 2 (Specialty Building Block) This compound is not a commodity chemical. It is typically manufactured on-demand or stocked in small quantities by specialized fluorochemical suppliers.

Supply Chain & Lead Times

-

Primary Source Region: China (Mainland) – Major hubs in Shanghai and Jiangsu.

-

Global Distributors: Sigma-Aldrich (MilliporeSigma), Apollo Scientific, Fluorochem, Ambeed.

-

Lead Time:

-

In-Stock (mg scale): 1–2 weeks.

-

Backorder/Synthesis (g scale): 4–6 weeks.

-

Estimated Pricing Structure (FY 2025/26)

Note: Prices are estimates for research-grade material and fluctuate based on raw material costs (specifically trifluoroacetic acid derivatives).

| Pack Size | Estimated Price Range (USD) | Availability Status |

| 100 mg | $85 – $150 | Occasional Stock |

| 1 g | $450 – $700 | Limited Stock |

| 5 g | $1,800 – $2,500 | Inquire / Custom Synthesis |

| Bulk (>25g) | Request Quote | Custom Synthesis Only |

Procurement Strategy: For Drug Discovery campaigns requiring >5g, it is cost-effective to commission a custom synthesis rather than purchasing catalog units, as the "catalog price" includes a significant inventory risk premium.

Part 4: Synthetic Accessibility & Manufacturing Routes

Understanding the synthesis is crucial for assessing supply chain risk and impurity profiles. The steric bulk of the C4-trifluoromethyl group makes direct lithiation/formylation of the parent pyridine difficult.

Route A: The S Ar Approach (Scalable)

This is the most reliable industrial route. It utilizes the activated nature of the 6-chloro position (ortho to nitrogen, para to CF

Mechanism:

-

Precursor: 6-Chloro-4-(trifluoromethyl)nicotinic acid (or ester).

-

Substitution: Nucleophilic aromatic substitution (S

Ar) with Sodium Methoxide (NaOMe). -

Reduction: Selective reduction of the ester/acid to the aldehyde.

Route B: The Metal-Halogen Exchange (Lab Scale)

Used for rapid generation of small quantities if the 5-bromo precursor is available.

Workflow Diagram (DOT):

Caption: Figure 1. Primary industrial (Route A, top) and laboratory (Route B, bottom) synthetic pathways.

Part 5: Quality Control & Handling Protocol

Identity Verification (Self-Validating System)

When receiving a shipment, verify identity immediately. The aldehyde proton is the key diagnostic handle.

-

H NMR (CDCl

-

F NMR: Verify the CF

-

Impurity Check: A broad singlet at

11.0+ ppm indicates oxidation to the carboxylic acid . If >5% acid is present, purify via a short silica plug (DCM eluent) before use.

Storage & Stability

-

Oxidation Risk: High. The electron-deficient ring makes the aldehyde highly reactive.

-

Protocol:

-

Flush container with Argon after every use.

-

Seal with Parafilm.

-

Store at 4°C or -20°C.

-

Do not store in protic solvents (MeOH/EtOH) for extended periods to avoid hemiacetal formation.

-

Part 6: Experimental Application (Reductive Amination)

Objective: Use the aldehyde to install the pyridine motif onto a piperidine scaffold (common in drug discovery).

Protocol:

-

Dissolve 6-Methoxy-4-(trifluoromethyl)nicotinaldehyde (1.0 equiv) and the amine (1.1 equiv) in DCE (Dichloroethane).

-

Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv) and Acetic Acid (1.0 equiv).

-

Stir at Room Temperature for 4–16 hours.

-

Monitor via LCMS for disappearance of the aldehyde (M+H 206).

-

Quench with saturated NaHCO

. Extract with DCM.

Why this works: The electron-withdrawing CF

References

- Schlosser, M., et al. (2004). Site-Selective Functionalization of Trifluoromethyl-Substituted Pyridines. European Journal of Organic Chemistry. (General methodology for CF3-pyridine synthesis).

-

PubChem. Compound Summary: Nicotinaldehyde Derivatives. Available at: [Link]

Methodological & Application

Application Note: Reductive Amination Protocols for 6-Methoxy-4-(trifluoromethyl)nicotinaldehyde

Introduction & Strategic Significance

6-Methoxy-4-(trifluoromethyl)nicotinaldehyde (CAS: 1005171-85-6) is a high-value heterocyclic building block used extensively in medicinal chemistry.[1] The trifluoromethyl (

However, this substrate presents a unique synthetic challenge: Ortho-Steric Hindrance .[1] The bulky

This guide provides two validated protocols:

-

Method A (Standard): Sodium Triacetoxyborohydride (STAB) for non-hindered primary amines.[1]

-

Method B (Advanced): Titanium(IV) Isopropoxide mediated reductive amination for secondary amines or sterically demanding partners.[1]

Mechanistic Analysis & Challenges

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an imine (or iminium ion), which is then reduced to the amine.[1]

Key Structural Influences:

-

Electronic Activation: The pyridine ring (electron-poor) makes the aldehyde highly reactive toward initial nucleophilic attack.[1]

-

Steric Deactivation: The

group creates a "steric wall," impeding the approach of the amine and destabilizing the planar transition state required for imine formation.[1] -

Imine Stability: Once formed, the imine may be prone to hydrolysis due to the strain introduced by the adjacent

.[1]

Visualization: Reaction Pathway & Steric Conflict

Figure 1: Reaction pathway highlighting the critical steric interference of the C4-trifluoromethyl group during imine formation.[1]

Protocol A: Standard STAB Method

Best for: Primary amines, unhindered secondary amines.[1] Reagent: Sodium Triacetoxyborohydride (STAB) / Acetic Acid.[1]

Rationale

STAB is a mild, selective reducing agent that reduces imines faster than aldehydes.[1] The addition of acetic acid catalyzes imine formation and protonates the imine to the more electrophilic iminium species, helping to overcome the steric deactivation of the

Materials

-

Substrate: 6-Methoxy-4-(trifluoromethyl)nicotinaldehyde (1.0 equiv)[1]

-

Amine: 1.1 – 1.2 equiv

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [Anhydrous]

-

Reductant: Sodium triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

-

Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Procedure

-

Imine Pre-formation (Critical):

-

In a dried reaction vial, dissolve the aldehyde (1.0 equiv) and amine (1.1 equiv) in anhydrous DCE (0.1 M concentration).

-

Add Acetic Acid (1.0 equiv).[1]

-

Stir at Room Temperature for 1–2 hours.

-

Note: Unlike standard aldehydes, this substrate requires this "aging" period to allow the equilibrium to shift toward the imine before the reductant is added.

-

-

Reduction:

-

Cool the mixture to 0 °C (ice bath).

-

Add STAB (1.5 equiv) portion-wise over 5 minutes.

-

Remove the ice bath and allow to warm to Room Temperature.[1]

-

Stir for 12–16 hours.

-

-

Quench & Workup:

-

Purification:

-

Flash chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).[1]

-

Protocol B: Titanium(IV) Isopropoxide Mediated

Best for: Sterically hindered amines, secondary amines, or if Protocol A yields <50%.[1]

Reagent:

Rationale

Titanium(IV) isopropoxide acts as a strong Lewis acid to activate the carbonyl and, crucially, as a water scavenger .[1] This drives the unfavorable equilibrium toward the imine/enamine, effectively forcing the reaction despite the steric bulk of the

Materials

-

Substrate: 6-Methoxy-4-(trifluoromethyl)nicotinaldehyde (1.0 equiv)[1]

-

Amine: 1.1 – 1.2 equiv

-

Solvent: THF (Anhydrous) or Methanol (for the reduction step)

-

Lewis Acid: Titanium(IV) isopropoxide (

) (1.5 – 2.0 equiv) -

Reductant: Sodium Borohydride (

) (2.0 equiv)

Step-by-Step Procedure

-

Complexation:

-

In a dried flask under Nitrogen/Argon, dissolve the aldehyde (1.0 equiv) and amine (1.2 equiv) in anhydrous THF.

-

Add

(1.5 equiv) neat via syringe. -

Stir at Room Temperature for 6–12 hours (or overnight).

-

Observation: The solution often changes color (yellow/orange) indicating imine-Titanium complex formation.[1]

-

-

Reduction:

-

Hydrolysis (Critical):

-

Workup:

-

Partition the filtrate between EtOAc and water.[1]

-

Dry organics over

and concentrate.

-

Workflow Diagram

Figure 2: Workflow for the Titanium-mediated reductive amination, essential for hindered substrates.[1]

Comparative Data & Troubleshooting

| Parameter | Protocol A (STAB) | Protocol B (Ti-Mediated) |

| Primary Amines | Excellent (80-95% Yield) | Good, but often overkill |

| Secondary Amines | Poor to Moderate (30-60%) | Excellent (75-90%) |

| Sterically Hindered Amines | Fails (Reverts to aldehyde) | Recommended |

| Reaction Time | 12-16 Hours | 12 Hours (Imine) + 2 Hours (Red) |

| Impurity Profile | Unreacted aldehyde common | Titanium salts (must filter well) |

Troubleshooting Guide:

-

Issue: Significant unreacted aldehyde remaining.

-

Issue: Defluorination or side reactions.

-

Cause: Harsh reducing conditions.[1]

-

Solution: Ensure temperature is kept at 0°C during reductant addition. Avoid using

.

-

Safety & References

Safety Considerations

-

Fluorinated Pyridines: Can be skin and eye irritants.[1] Use standard PPE.[1]

-

Sodium Triacetoxyborohydride: Evolves hydrogen gas upon reaction with protic solvents or acid.[1] Ensure venting.

-

Titanium Isopropoxide: Moisture sensitive.[1][2] Hydrolyzes to release isopropanol.[1]

References

-

Compound Data: Sigma-Aldrich. 6-Methoxy-4-(trifluoromethyl)nicotinaldehyde.[1][3]

-

General Protocol (STAB): Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2] J. Org.[1][4] Chem.1996 , 61, 3849-3862.[4] Link

-

General Protocol (Ti-Mediated): Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination."[1] J. Org.[1][4] Chem.1995 , 60, 4928-4929. Link

-

Steric Hindrance in Pyridines: Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[1] J. Org.[1][4] Chem.1990 , 55, 2552–2554.[1] Link

Sources

Heterocycle formation using 6-Methoxy-4-(trifluoromethyl)nicotinaldehyde

An Application Guide to Heterocycle Formation Using 6-Methoxy-4-(trifluoromethyl)nicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

Heterocyclic compounds form the bedrock of modern pharmacology, with a vast majority of biologically active molecules incorporating these cyclic structures.[1][2] Pyridine and its derivatives, in particular, are privileged scaffolds in medicinal chemistry, valued for their ability to engage in hydrogen bonding and other key biological interactions.[3][4][5] 6-Methoxy-4-(trifluoromethyl)nicotinaldehyde emerges as a highly valuable and versatile building block for the synthesis of complex heterocyclic systems. Its unique trifunctional nature—a reactive aldehyde group, an electron-donating methoxy substituent, and a powerfully electron-withdrawing trifluoromethyl group—offers a sophisticated platform for constructing diverse molecular architectures.

The strategic placement of these functional groups imparts distinct physicochemical properties. The trifluoromethyl (-CF3) group is a well-established bioisostere for other atoms and groups, known to enhance metabolic stability, increase lipophilicity, and modulate the pKa of nearby functionalities, thereby improving pharmacokinetic profiles of drug candidates.[6] The methoxy (-OCH3) group, an electron-donating entity, can influence the regioselectivity of cyclization reactions and modulate the overall electronic character of the pyridine ring. The aldehyde function serves as a versatile handle for a wide array of classical and contemporary condensation reactions. This guide provides detailed application notes and protocols for leveraging this potent synthon in the construction of medicinally relevant heterocyclic cores.

Core Reactivity and Electronic Profile

The reactivity of 6-Methoxy-4-(trifluoromethyl)nicotinaldehyde is dictated by the interplay of its substituents. The trifluoromethyl group, one of the strongest electron-withdrawing groups in organic chemistry, significantly deactivates the pyridine ring towards electrophilic attack.[6][7] However, this same property renders the aldehyde's carbonyl carbon highly electrophilic and thus exceptionally reactive towards nucleophilic attack. This enhanced electrophilicity is the cornerstone of its utility in the condensation reactions detailed below. Conversely, the 6-methoxy group provides electron density to the ring, which can help facilitate certain intramolecular cyclization steps where the pyridine core itself acts as a nucleophile.

Application I: The Pictet-Spengler Reaction for Tetrahydro-β-carboline Analogs

The Pictet-Spengler reaction is a powerful acid-catalyzed annulation for synthesizing tetrahydroisoquinolines and their heterocyclic analogues, such as β-carbolines, which are prevalent in alkaloid natural products.[8][9][10] The reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an intramolecular electrophilic cyclization onto the aromatic ring.[11][12]

Mechanistic Rationale

The reaction proceeds via the initial formation of a Schiff base between the β-arylethylamine and 6-methoxy-4-(trifluoromethyl)nicotinaldehyde. Under acidic conditions, this Schiff base is protonated to form a highly electrophilic iminium ion.[9][10] This iminium ion is the key intermediate that undergoes the subsequent intramolecular cyclization. Due to the electron-deficient nature of the pyridine ring in our substrate, harsher acidic conditions (e.g., trifluoroacetic acid) may be required to drive the final ring-closing step compared to reactions with electron-rich indoles or phenols.[8]

// Reactants Aldehyde [label="6-Methoxy-4-(trifluoromethyl)\nnicotinaldehyde"]; Amine [label="β-Arylethylamine"];

// Intermediates SchiffBase [label="Schiff Base"]; IminiumIon [label="Iminium Ion\n(Electrophile)"]; Spirocycle [label="Spirocyclic Intermediate"];

// Product Product [label="Tetrahydro-β-carboline\nAnalog", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Arrows Aldehyde -> SchiffBase [label="+ Amine\n- H₂O"]; Amine -> SchiffBase; SchiffBase -> IminiumIon [label="+ H⁺"]; IminiumIon -> Spirocycle [label="Intramolecular\nElectrophilic Attack"]; Spirocycle -> Product [label="Rearomatization\n- H⁺"]; }

Pictet-Spengler Reaction Mechanism

Experimental Protocol: Synthesis of a Pyridyl-Tetrahydro-β-carboline

Materials and Reagents:

-

6-Methoxy-4-(trifluoromethyl)nicotinaldehyde

-

Tryptamine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Protocol:

-

Reaction Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add 6-Methoxy-4-(trifluoromethyl)nicotinaldehyde (1.0 eq) and tryptamine (1.1 eq).

-

Solvent Addition: Dissolve the reactants in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Acid Catalysis: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) (2.0 to 5.0 eq) dropwise. The electron-deficient nature of the pyridine substrate necessitates a strong acid catalyst.[8]

-

Reaction Progress: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by pouring it into a saturated solution of sodium bicarbonate. Extract the aqueous layer three times with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired product.

-

Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

| Parameter | Condition | Rationale |

| Reactant Ratio | 1.1 eq of amine | Ensures complete consumption of the limiting aldehyde.[9] |

| Catalyst | Trifluoroacetic Acid (TFA) | Strong acid needed to form the reactive iminium ion and promote cyclization onto the deactivated ring system.[8] |

| Solvent | Dichloromethane (DCM) | Aprotic solvent to avoid side reactions; good solubility for reactants. |

| Temperature | 0 °C to Room Temp | Initial cooling controls the exothermic acid addition; reaction proceeds efficiently at room temperature. |

| Work-up | NaHCO₃ quench | Neutralizes the strong acid catalyst to stop the reaction and allow for extraction. |

Application II: Friedländer Annulation for Quinolines

The Friedländer synthesis is a direct and efficient method for constructing quinoline rings by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone).[13][14] This reaction can be catalyzed by acids or bases. Given the substrate, a reaction with an active methylene ketone will yield a highly functionalized quinoline derivative.

Mechanistic Rationale

The reaction can proceed through two primary pathways.[13] In the acid-catalyzed variant, an initial aldol-type condensation between the 2-aminoaryl aldehyde and the enol form of the ketone partner is the rate-limiting step. The resulting adduct then rapidly cyclizes via intramolecular Schiff base formation and dehydrates to yield the aromatic quinoline. Lewis acids are often effective catalysts for this transformation.[13][15]

}

Friedländer Annulation Mechanism

Experimental Protocol: Synthesis of a Pyridyl-Quinoline

Note: For this reaction, 6-Methoxy-4-(trifluoromethyl)nicotinaldehyde would react with a 2-aminoaryl ketone. The protocol is described for this transformation.

Materials and Reagents:

-

6-Methoxy-4-(trifluoromethyl)nicotinaldehyde

-

2'-Aminoacetophenone

-

Indium(III) triflate [In(OTf)₃] or another suitable Lewis acid

-

Ethanol or Toluene

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Protocol:

-

Reaction Setup: In a round-bottom flask, combine 2'-aminoacetophenone (1.0 eq), 6-Methoxy-4-(trifluoromethyl)nicotinaldehyde (1.2 eq), and the Lewis acid catalyst (e.g., In(OTf)₃, 10 mol%).

-

Solvent & Reflux: Add ethanol or toluene and equip the flask with a reflux condenser. Heat the mixture to reflux (80-110 °C, depending on the solvent).

-

Reaction Monitoring: Monitor the reaction by TLC until the starting materials are consumed (typically 4-12 hours).

-

Work-up: Cool the reaction mixture to room temperature. If a solid product precipitates, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

Purification: Dissolve the residue in a suitable solvent like DCM or ethyl acetate and wash with water. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Chromatography: Purify the crude product by silica gel column chromatography to isolate the desired quinoline.

-

Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

| Parameter | Condition | Rationale |

| Reactant Ratio | 1.2 eq of aldehyde | Drives the reaction to completion by ensuring the amino ketone is fully consumed. |

| Catalyst | Lewis Acid (e.g., In(OTf)₃) | Activates the carbonyl group, facilitating the initial condensation step.[15] |

| Solvent | Ethanol or Toluene | Higher boiling points allow for the thermal energy required for cyclization and dehydration. |

| Temperature | Reflux | Provides the necessary activation energy for the condensation and cyclization steps. |

Application III: Gewald Aminothiophene Synthesis

The Gewald reaction is a classic multi-component reaction that provides a straightforward, one-pot synthesis of polysubstituted 2-aminothiophenes.[16][17][18] It involves the condensation of a carbonyl compound (aldehyde or ketone), an active methylene nitrile, and elemental sulfur in the presence of a base.[19]

Mechanistic Rationale

The mechanism begins with a base-catalyzed Knoevenagel condensation between the aldehyde and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[18] Elemental sulfur then adds to this intermediate, likely via a Michael-type addition of a sulfur nucleophile generated in situ. This is followed by an intramolecular cyclization and tautomerization to afford the final, stable 2-aminothiophene product.[17][18] The choice of base is critical, as it catalyzes the initial condensation and can also help activate the elemental sulfur.[16]

}

General Experimental Workflow for the Gewald Synthesis

Experimental Protocol: Synthesis of a Pyridyl-2-Aminothiophene

Materials and Reagents:

-

6-Methoxy-4-(trifluoromethyl)nicotinaldehyde

-

Malononitrile or Ethyl cyanoacetate

-

Elemental sulfur (S₈)

-

Morpholine or Triethylamine

-

Ethanol or Methanol

-

Ethyl acetate and hexanes for recrystallization

Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 6-Methoxy-4-(trifluoromethyl)nicotinaldehyde (10 mmol, 1.0 eq), the active methylene compound (e.g., malononitrile, 10 mmol, 1.0 eq), and elemental sulfur (12 mmol, 1.2 eq).[16]

-

Solvent and Base: Add a suitable solvent, such as ethanol (20-30 mL). Add the base (e.g., morpholine, 20 mol%) to catalyze the reaction.[16]

-

Reaction Conditions: Stir the reaction mixture and heat to 40-50 °C. The reaction is often mildly exothermic.

-

Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 3-8 hours.

-

Work-up: After completion, cool the reaction mixture in an ice bath. The product often precipitates from the solution.

-

Isolation: Collect the solid product by vacuum filtration. Wash the crude product with cold ethanol to remove unreacted sulfur and other impurities.

-

Purification: If necessary, further purify the product by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes.[16]

-

Characterization: Confirm the product's identity and purity via melting point, NMR spectroscopy, and mass spectrometry.

| Parameter | Condition | Rationale |

| Reagents | Aldehyde, α-cyano compound, Sulfur | The three core components of the Gewald multicomponent reaction.[17][18] |

| Base | Morpholine or Triethylamine | Catalyzes the initial Knoevenagel condensation. Secondary amines like morpholine are often highly effective.[16] |

| Solvent | Ethanol or Methanol | Protic solvents that facilitate the dissolution of reactants and intermediates. |

| Temperature | 40-50 °C | Mild heating is usually sufficient to drive the reaction to completion without significant side product formation. |

| Purification | Filtration & Recrystallization | Often, the product is a solid that can be easily purified by simple filtration and recrystallization.[16] |

References

-

Wikipedia. (2023). Pictet–Spengler reaction. Retrieved from [Link]

-

Ito, S., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Retrieved from [Link]

-

Revelant, G., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy. Retrieved from [Link]

-

J&K Scientific LLC. (2021). Pictet-Spengler Reaction. Retrieved from [Link]

-

Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Retrieved from [Link]

-

Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]

-

Wikipedia. (2023). Gewald reaction. Retrieved from [Link]

-

Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. Retrieved from [Link]

-

Espinoza-Hicks, J.C., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Retrieved from [Link]

-

Fujiwara, Y., et al. (2012). Innate C-H trifluoromethylation of heterocycles. Nature. Retrieved from [Link]

-

Kumar, A., et al. (2014). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry. Retrieved from [Link]

-

Chempanda. (n.d.). Pyridines deep dive: Applications and side effects. Retrieved from [Link]

-

Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry. Retrieved from [Link]

-

Parikh, K. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Cambridge University Press. Retrieved from [Link]

-

SciSpace. (n.d.). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Retrieved from [Link]

-

Neo, A. G. (n.d.). SYNTHESIS OF HETEROCYCLIC COMPOUNDS BY PHOTOCHEMICAL CYCLIZATIONS. Retrieved from [Link]

-

Wikipedia. (2023). Friedländer synthesis. Retrieved from [Link]

-

Frontiers. (n.d.). Six-Membered Heterocycles: Their Synthesis and Bio Applications. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

-

Bonacorso, H. G., et al. (2002). Cyclocondensation reaction of 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones with urea Synthesis of novel 6-aryl(5-methyl)-4-trifluoromethyl-2(1H)-pyrimidinones. Journal of Fluorine Chemistry. Retrieved from [Link]

-

Haddadin, M. J., et al. (2010). Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. Tetrahedron. Retrieved from [Link]

-

Mayr, H., et al. (2015). Reactivity of Electrophilic Trifluoromethylating Reagents. Chemistry – A European Journal. Retrieved from [Link]

-

ScienceScholar. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science. Retrieved from [Link]

-

Caldarelli, M., et al. (1999). Concerning the mechanism of the Friedländer quinoline synthesis. Journal of the American Chemical Society. Retrieved from [Link]

-

Coman, M. M., & Coman, M. (2011). Synthesis of Substituted 2-Bromopyridine Aldehydes. HETEROCYCLES. Retrieved from [Link]

-

Osipov, S. N., et al. (2023). Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. International Journal of Molecular Sciences. Retrieved from [Link]

-

Markitanov, Y. M., et al. (2020). 3-Functional substituted 4-trifluoromethyl tetrahydrothiophenes via [3 + 2]-cycloaddition reactions. Russian Chemical Bulletin. Retrieved from [Link]

Sources

- 1. frontiersin.org [frontiersin.org]

- 2. sciencescholar.us [sciencescholar.us]

- 3. chempanda.com [chempanda.com]

- 4. sarchemlabs.com [sarchemlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 9. jk-sci.com [jk-sci.com]

- 10. scispace.com [scispace.com]

- 11. name-reaction.com [name-reaction.com]

- 12. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [cambridge.org]

- 13. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 14. Friedlaender Synthesis [organic-chemistry.org]

- 15. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Gewald reaction - Wikipedia [en.wikipedia.org]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Troubleshooting & Optimization

Solving solubility issues with 6-Methoxy-4-(trifluoromethyl)nicotinaldehyde

Compound: 6-Methoxy-4-(trifluoromethyl)nicotinaldehyde

CAS: 1282518-60-4 | Synonyms: 2-Methoxy-4-(trifluoromethyl)pyridine-5-carboxaldehyde

Introduction: The "Solubility" Paradox

Welcome to the technical guide for 6-Methoxy-4-(trifluoromethyl)nicotinaldehyde . Users frequently report "solubility issues" with this compound, often describing it as an intractable white solid that refuses to dissolve in standard organic solvents or precipitates immediately in aqueous buffers.

In 80% of cases, the issue is not intrinsic solubility , but chemical stability .

This molecule contains two conflicting functional groups:

-

Trifluoromethyl (-CF3) & Methoxy (-OMe): These increase lipophilicity (LogP ~1.8–2.2), making the compound hydrophobic.

-

Nicotinaldehyde (-CHO): Pyridine aldehydes are highly reactive. Upon exposure to air, they auto-oxidize to their corresponding carboxylic acid (6-methoxy-4-(trifluoromethyl)nicotinic acid).

The Trap: The aldehyde is soluble in DCM and THF. The acid impurity is insoluble in these solvents but soluble in basic water. If your sample is not dissolving in organic solvents, you are likely battling the acid degradation product, not the aldehyde itself.

Module 1: Diagnostic Workflow

Before attempting to force the compound into solution, you must determine if you have a Solubility Issue (hydrophobicity) or a Purity Issue (oxidation).

Figure 1: Diagnostic logic to distinguish between intrinsic insolubility and oxidative degradation.

Module 2: Solvent Selection Matrix

Use this matrix to select the correct solvent system based on your application.

| Application | Recommended Solvent | Solubility Limit (Est.) | Technical Notes |

| Organic Synthesis | DCM (Dichloromethane) | >100 mg/mL | Best Choice. Excellent solubility for the aldehyde. Insoluble acid impurities will float as a solid. |

| THF (Tetrahydrofuran) | >80 mg/mL | Good, but ensure THF is peroxide-free to prevent further oxidation. | |

| Ethyl Acetate | Moderate | Good for extractions, but less solubilizing power than DCM for this specific scaffold. | |

| Biological Assays | DMSO (Anhydrous) | >50 mg/mL | Critical: Use fresh, anhydrous DMSO. Hygroscopic DMSO accelerates hydration of the aldehyde. |

| Ethanol | <10 mg/mL | Poor solubility due to -CF3 group. Avoid for stock solutions. | |

| Aqueous Buffers | PBS / Media | <0.01 mg/mL | Insoluble. Requires carrier (DMSO) or surfactant (Tween-80). |

Module 3: Troubleshooting FAQs

Q1: "I tried dissolving the solid in DCM, but a white powder remains suspended. Is my solvent wet?"

Diagnosis: You likely have significant Carboxylic Acid contamination . Explanation: The aldehyde is highly soluble in Dichloromethane (DCM). The corresponding nicotinic acid derivative (formed by air oxidation) is highly insoluble in DCM due to strong intermolecular hydrogen bonding (dimerization). Fix: Filter the DCM solution. The filtrate contains your pure aldehyde. The solid on the filter paper is the acid impurity. (See Protocol A).

Q2: "My DMSO stock solution turned yellow/brown after 2 days."

Diagnosis: Cannizzaro reaction or Polymerization. Explanation: Pyridine aldehydes are electron-deficient. In the presence of trace water (in DMSO) and trace base, they can undergo disproportionation (Cannizzaro) or polymerization. Fix:

-

Always store DMSO stocks at -20°C or -80°C .

-

Use anhydrous DMSO packed under argon.

-

Do not freeze-thaw more than 3 times.

Q3: "When I dilute my DMSO stock into cell culture media, it crashes out immediately."

Diagnosis: The "Reprecipitation Shock." Explanation: The -CF3 group makes the molecule extremely hydrophobic. Rapid addition to water causes kinetic precipitation before the molecules can disperse. Fix: Use the "Intermediate Dilution Step" (See Protocol B) and ensure <0.5% final DMSO concentration.

Module 4: Validated Protocols

Protocol A: Purification (Removal of Acid Impurity)

Use this if your compound is not dissolving in DCM or appears as a crusty white solid.

Principle: The aldehyde is neutral and stays in the organic phase. The acid is deprotonated by mild base and moves to the aqueous phase.

-

Dissolution: Suspend the crude material in DCM (CH₂Cl₂) (approx. 10 mL per gram).

-

Filtration (Optional): If a large amount of solid remains undissolved, filter it off. This solid is likely the bulk acid.

-

Washing: Transfer the DCM filtrate to a separatory funnel.

-

Extraction: Wash with Saturated Aqueous NaHCO₃ (2 x volume). Shake vigorously.

-

Separation: Collect the bottom organic layer (DCM). Discard the top aqueous layer (contains the impurity).

-

Drying: Dry the DCM layer over anhydrous Na₂SO₄ for 15 minutes.

-

Isolation: Filter and evaporate the solvent under reduced pressure (Rotavap) at <40°C.

-

Result: You should recover a clear oil or low-melting solid (the pure aldehyde).

Protocol B: Preparation of Bioassay Solutions

Use this to prevent precipitation in cell/enzyme assays.

Figure 2: Step-wise dilution strategy to mitigate hydrophobicity-induced precipitation.

Critical Step: In Step 2, if the compound still precipitates, add 0.05% Tween-20 to the buffer used for the intermediate dilution. The surfactant creates micelles that stabilize the trifluoromethyl group in the aqueous environment.

References

-

Sigma-Aldrich. 6-Methoxy-4-(trifluoromethyl)nicotinaldehyde Product Specification & MSDS. (Provides baseline physical forms and storage warnings).

-

Li, H., et al. (2014). Dissolution Enthalpies and Entropies of Potassium Fluoride in Non-Proton Polar Solvents. Asian Journal of Chemistry. (Discusses solubility parameters of fluorinated pyridine precursors).

-

Di, L., & Kerns, E. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.[3] Drug Discovery Today. (Authoritative review on DMSO stock management and "crash-out" phenomena).

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Explains the lipophilicity impact of the -CF3 group on pyridine rings).

Sources

Stability of 6-methoxy group in acidic conditions for nicotinaldehyde derivatives

Technical Support Center: Organic Synthesis & Stability Topic: Stability of 6-Methoxy Group in Nicotinaldehyde Derivatives Ticket ID: #CHM-STAB-6MN-001 Status: Resolved / Knowledge Base Article

Executive Summary

Users working with 6-methoxynicotinaldehyde (and related 6-methoxy-3-substituted pyridines) frequently report the formation of a polar, high-melting solid impurity during acidic workups or reactions involving Lewis acids.

Root Cause: The 6-methoxy group on the pyridine ring is susceptible to acid-catalyzed hydrolysis (nucleophilic aromatic substitution), converting the methoxypyridine into a 6-pyridone (lactam) species. This transformation is driven by the protonation of the pyridine nitrogen, which activates the C-6 position for nucleophilic attack by water.

Part 1: Diagnostic & Identification

Is your impurity the Pyridone? Before altering your synthesis, confirm the identity of the degradation product using this self-validating diagnostic protocol.

Diagnostic Criteria Table

| Analytical Method | 6-Methoxy-nicotinaldehyde (Starting Material) | 6-Pyridone Derivative (Impurity) |

| LC-MS (ESI+) | [M+H]⁺ = 138.1 | [M+H]⁺ = 124.1 (Loss of -CH₂ / -14 Da) |

| ¹H NMR (CDCl₃) | Singlet ~4.0 ppm (–OCH₃) | Absent (–OCH₃ signal disappears) |

| ¹H NMR (DMSO-d₆) | Aromatic region only | Broad singlet >11 ppm (N–H lactam) |

| TLC (Polarity) | Higher R_f (Less polar) | Low R_f (Highly polar/Streak) |

| UV-Vis | Significant bathochromic shift (Red shift) |

Troubleshooting Decision Tree

Use the following workflow to determine if your conditions are causing degradation.

Figure 1: Diagnostic workflow for identifying methoxypyridine hydrolysis.

Part 2: Mechanistic Insight (The "Why")

The instability of the 6-methoxy group is not a random hydrolysis; it is a specific Nucleophilic Aromatic Substitution (

The Pathway

-

Activation: The pyridine nitrogen is protonated (

for 2-methoxypyridines). This makes the ring highly electron-deficient. -

Attack: Water (or another nucleophile) attacks the C-6 position (ortho to nitrogen).

-

Elimination: Methanol is expelled.

-

Tautomerization: The resulting 6-hydroxypyridine tautomerizes almost exclusively to the 6-pyridone (lactam) form, which is thermodynamically stable.

Figure 2: Acid-catalyzed hydrolysis mechanism of 6-methoxypyridines.

Key Technical Note: The 6-methoxy group (chemically equivalent to a 2-methoxy group) is significantly more labile than a 3-methoxy group. The intermediate negative charge during nucleophilic attack can be stabilized on the ring nitrogen only for the 2- and 4- positions [1].

Part 3: Optimization & Prevention Protocols

Protocol A: Stability Profiling (Self-Validating)

Before scaling up, determine the "Safe Zone" for your specific derivative.

-

Prepare Stock: Dissolve 10 mg of substrate in 1 mL THF/Water (1:1).

-

Screen Conditions: Prepare 3 vials:

-

Vial A: Control (Neutral pH)

-

Vial B: 1.0 eq Acetic Acid (Mild)

-

Vial C: 1.0 eq HCl (Strong)

-

-

Stress Test: Heat all vials to 40°C for 2 hours.

-

Analyze: Run LC-MS.

-

Result: If Vial C shows >5% conversion to Mass 124 (Pyridone), avoid aqueous mineral acids in your workup.

-

Protocol B: Safe Workup for Acid-Sensitive Methoxypyridines

Standard acid/base extractions often destroy this moiety. Use this modified protocol:

-

Quench: Pour reaction mixture into saturated NH₄Cl (pH ~4.5) or Phosphate Buffer (pH 6) rather than 1M HCl.

-

Extraction: Extract immediately with EtOAc or DCM. Do not let the layers sit.

-

Drying: Use Na₂SO₄ (neutral) rather than MgSO₄ (slightly acidic Lewis acid character can sometimes be problematic with sensitive substrates, though rare).

-

Concentration: Keep water bath < 40°C.

Reagent Compatibility Matrix

| Reagent Class | Example | Compatibility | Risk Level |

| Mineral Acids | HCl, H₂SO₄, HBr | Incompatible (esp. with heat) | High |

| Lewis Acids | BBr₃, AlCl₃ | Incompatible (Cleaves ethers) | Critical |

| Organic Acids | Acetic Acid, TFA | Conditional (Safe at RT, risky at reflux) | Medium |

| Bases | NaOH, K₂CO₃ | Compatible (Stable to hydrolysis) | Low |

| Oxidants | KMnO₄, Jones | Risk (Aldehyde oxidation, not ether cleavage) | Medium |

Part 4: Frequently Asked Questions (FAQs)

Q1: I need to perform a reductive amination on the aldehyde. Will NaBH(OAc)₃/AcOH cleave the methoxy group? A: Generally, no. The conditions for reductive amination (DCE/AcOH, Room Temp) are usually mild enough. The kinetics of hydrolysis at room temperature in acetic acid are slow. However, avoid using TFA or heating the reaction above 50°C.

Q2: Can I re-methylate the pyridone if it forms? A: It is difficult to get high selectivity. Alkylation of 2-pyridones (using MeI/Base) often results in a mixture of N-methylation (major product, thermodynamic) and O-methylation (minor product, kinetic). Recovering the 6-methoxy starting material from the impurity is practically inefficient; prevention is key [2].

Q3: Why is the 6-methoxy group more unstable than a 5-methoxy group? A: Resonance stabilization. In the 6-methoxy (2-position relative to N) isomer, the nitrogen atom can directly stabilize the anionic intermediate formed during nucleophilic attack. A 5-methoxy (3-position relative to N) group cannot delocalize the charge onto the nitrogen, making the activation energy for hydrolysis significantly higher [1].

References

- Katritzky, A. R., & Lagowski, J. M. (1963). The Principles of Heterocyclic Chemistry. Academic Press. (Foundational text on tautomerism and nucleophilic susceptibility of 2-substituted pyridines).

-

Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic aromatic substitution of hydrogen in pyridine derivatives. Angewandte Chemie International Edition , 43(39), 5436-5441. Link

-

Spinner, E., & White, J. C. B. (1966). The vibration-rotation spectra of some substituted pyridines and the resonance effect of the methoxy-group. Journal of the Chemical Society B: Physical Organic , 991-996. (Detailed analysis of the electronic effects of methoxy groups on pyridine). Link

-

Bradsher, C. K., & Zinn, M. F. (1967). The Acid-Catalyzed Hydrolysis of 2-Methoxypyridines. Journal of Heterocyclic Chemistry , 4(1), 66–70. (Direct kinetic study of this specific hydrolysis). Link

Validation & Comparative

Comparative HPLC Purity Analysis: 6-Methoxy-4-(trifluoromethyl)nicotinaldehyde

Executive Summary

6-Methoxy-4-(trifluoromethyl)nicotinaldehyde (CAS: 1160269-31-7) is a critical heterocyclic building block, frequently employed in the synthesis of KRAS G12C inhibitors (e.g., Sotorasib analogs) and other kinase-targeting therapeutics. Its structural complexity—featuring a basic pyridine nitrogen, a reactive aldehyde, and a lipophilic trifluoromethyl group—presents specific chromatographic challenges.

This guide compares two distinct HPLC methodologies: a Standard C18 Protocol (Method A) for routine purity checks, and a Fluorophenyl (PFP) Enhanced Selectivity Protocol (Method B) designed to resolve critical impurities such as regioisomers and oxidation byproducts (carboxylic acids) that often co-elute on standard alkyl phases.

Part 1: The Analytical Challenge

The molecule possesses three distinct chemical functionalities that dictate method development:

-

Pyridine Ring (Basic): Prone to severe peak tailing on silanol-active columns due to interaction with the stationary phase. Requires low pH or end-capped columns.

-

Aldehyde Group (Reactive): Susceptible to on-column oxidation (to carboxylic acid) or hemiacetal formation if primary alcohols (Methanol) are used as solvents. Acetonitrile (ACN) is the preferred organic modifier.

-

Trifluoromethyl Group (Lipophilic/Electron-Withdrawing): Provides a "handle" for specific interactions using fluorinated stationary phases.

Impurity Profile Visualization

The following diagram illustrates the potential degradation and impurity pathways that the HPLC method must resolve.

Caption: Chemical stability profile and critical impurities for 6-Methoxy-4-(trifluoromethyl)nicotinaldehyde.

Part 2: Comparative Methodologies

Method A: The "Workhorse" Protocol (C18)

Best for: Routine batch release, high-throughput screening.

This method utilizes a heavily end-capped C18 column with an acidic mobile phase to suppress the ionization of residual silanols, ensuring sharp peaks for the basic pyridine moiety.

-

Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Detection: UV @ 260 nm (Pyridine absorption max).

-

Temperature: 30°C.

Gradient Profile (Method A):

| Time (min) | % Mobile Phase B |

|---|---|

| 0.0 | 30 |

| 10.0 | 90 |

| 12.0 | 90 |

| 12.1 | 30 |

| 15.0 | 30 |

Method B: The "High-Resolution" Protocol (PFP)

Best for: Separating regioisomers, fluorinated impurities, and trace oxidation products.

This method exploits Pentafluorophenyl (PFP) stationary phases.[4] The electron-deficient PFP ring interacts via

-

Column: Phenomenex Kinetex F5 or Waters XSelect HSS PFP (4.6 x 150 mm, 2.6 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water (Volatile, MS-compatible).

-

Mobile Phase B: Acetonitrile.[6]

-

Flow Rate: 0.8 mL/min (Adjusted for higher backpressure of PFP phases).

-

Detection: UV @ 260 nm.

Gradient Profile (Method B):

| Time (min) | % Mobile Phase B |

|---|---|

| 0.0 | 20 |

| 12.0 | 80 |

| 14.0 | 80 |

| 14.1 | 20 |

| 18.0 | 20 |

Part 3: Performance Comparison & Data Analysis

The following table summarizes the experimental performance of both methods. Note the superior resolution of the Acid Impurity in Method B.

| Feature | Method A (C18) | Method B (PFP) |

| Retention Mechanism | Hydrophobic Interaction | Hydrophobic + |

| Target Retention Time | ~6.5 min | ~8.2 min |

| Tailing Factor (USP) | 1.1 - 1.3 | 1.0 - 1.1 (Superior Symmetry) |

| Resolution (Target vs Acid) | ~1.5 (Baseline separation) | > 3.0 (Wide separation) |

| Resolution (Regioisomers) | Poor (Often co-elute) | Excellent (Due to F-position sensitivity) |

| MS Compatibility | No (Phosphoric Acid is non-volatile) | Yes (Formic Acid is volatile) |

| Cost per Run | Low (Standard column) | Medium (Specialty column) |

Experimental Workflow

To ensure reproducibility, follow this strict sample preparation workflow.

Caption: Step-by-step sample preparation protocol to minimize degradation.

Part 4: Detailed Experimental Protocols

Sample Preparation (Critical Step)

-

Solvent Choice: Do NOT use Methanol. Methanol reacts with the aldehyde moiety to form hemiacetals/acetals, appearing as "ghost peaks" or splitting the main peak [1]. Use Acetonitrile (ACN).

-

Concentration: Prepare a stock solution of 1.0 mg/mL in 100% ACN. Dilute to 0.1 mg/mL with water immediately prior to injection.

-

Stability: The aldehyde is sensitive to air oxidation. Autosampler temperature should be set to 4°C. Analyze samples within 4 hours of preparation.

System Suitability Criteria

Before releasing data, the system must meet these requirements (based on 5 replicate injections):

-

Precision (RSD): < 2.0% for peak area.

-

Tailing Factor: < 1.5 (Strict limit due to pyridine basicity).

-

Theoretical Plates: > 5,000.

Troubleshooting Guide

-

Peak Splitting: Likely caused by using Methanol as a diluent (Hemiacetal formation) or sample solvent strength is too high (injecting 100% ACN into a low-organic initial gradient). Solution: Dissolve in ACN, dilute with water, inject smaller volume.

-

Broad Peaks: pH of mobile phase is likely too high. The pyridine nitrogen (pKa ~5-6) must be fully protonated. Solution: Ensure pH is < 3.0 using Phosphoric or Formic acid.

-

Ghost Peaks: Aldehyde oxidation. Solution: Use fresh samples and amber vials.

References

- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Discusses aldehyde reactivity with alcoholic solvents).

-

Waters Corporation. (2021). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Link

-

SIELC Technologies. (2024). Separation of 2-Fluoro-5-(trifluoromethyl)pyridine on Newcrom R1 HPLC column. Link

-

BenchChem. (2025).[1] Synthesis and Characterization of Pyridine Aldehydes. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]

- 6. Separation of 2-Fluoro-5-(trifluoromethyl)pyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Comparing reactivity of 6-Methoxy-4-(trifluoromethyl)nicotinaldehyde vs nicotinaldehyde

Comparative Reactivity Guide: 6-Methoxy-4-(trifluoromethyl)nicotinaldehyde vs. Nicotinaldehyde

Executive Summary: The "Push-Pull-Block" Dynamic

In drug discovery, the transition from a simple pyridine building block like Nicotinaldehyde (3-pyridinecarboxaldehyde) to a highly functionalized core like 6-Methoxy-4-(trifluoromethyl)nicotinaldehyde represents a massive shift in chemical behavior.

While Nicotinaldehyde behaves as a classic electron-deficient heteroaromatic aldehyde, the trifluoromethyl (CF₃) and methoxy (OMe) substituted variant introduces a complex "Push-Pull-Block" dynamic:

-

Pull: The 4-CF₃ group exerts a powerful inductive electron-withdrawing effect (-I), significantly increasing the electrophilicity of the carbonyl carbon.

-

Push: The 6-OMe group acts as a resonance donor (+M), pushing electron density into the ring and partially counteracting the electronic deficiency at C3.

-

Block: The 4-CF₃ group, situated ortho to the aldehyde, imposes severe steric hindrance, often acting as the kinetic gatekeeper for reactions.

This guide provides the experimental logic required to navigate these competing effects, ensuring high yields and minimizing failed protocols.

Structural & Electronic Analysis

To optimize reaction conditions, one must quantify the electronic and steric environment of the aldehyde moiety.

Comparative Electronic Profile

| Feature | Nicotinaldehyde | 6-Methoxy-4-(trifluoromethyl)nicotinaldehyde | Impact on Reactivity |

| C3-Carbonyl Character | Moderately Electrophilic | Highly Electrophilic (due to 4-CF₃ -I effect) | The target aldehyde is more prone to hydration (forming gem-diols) and hemiacetal formation. |

| Steric Environment | Unhindered (H at C2/C4) | Congested (CF₃ at C4 is bulky) | Nucleophilic attack is kinetically slower for the CF₃ analog; requires longer reaction times or smaller nucleophiles. |

| Ring Electron Density | Electron Deficient | Electron Rich (at C3/C5) | The 6-OMe group protects the ring from nucleophilic aromatic substitution (SNAr) side reactions common in pyridines. |

| pKa (Conjugate Acid) | ~3.8 | ~2.5 (Predicted) | The CF₃ group reduces basicity of the pyridine nitrogen, making it less likely to sequester acidic catalysts. |

The "Hydrate Trap" Phenomenon

A critical insight for the CF₃-substituted aldehyde is its tendency to form a stable hydrate in the presence of moisture. The strong electron-withdrawing nature of the CF₃ group adjacent to the carbonyl destabilizes the C=O double bond relative to the sp³ hybridized gem-diol.

-

Nicotinaldehyde: Exists >95% as free aldehyde in solution.

-

Target Molecule: May exist as an equilibrium mixture (Aldehyde ⇌ Hydrate).

-

Consequence: Reagents that rely on the free aldehyde (e.g., reductive amination imine formation) may stall unless a dehydrating agent (e.g., MgSO₄, Ti(OiPr)₄) is used to shift the equilibrium.

Visualizing the Reactivity Landscape